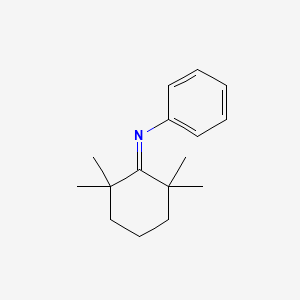
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a cyclohexane ring with four methyl groups and a phenyl group attached to an imine nitrogen, making it a sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The steric hindrance provided by the tetramethyl groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.
2,2,6,6-Tetramethylcyclohexanone: The precursor to the imine compound, with a ketone functional group instead of an imine.
2,2,6,6-Tetramethyl-N-phenylhydrazone: Another derivative with a hydrazone functional group.
Uniqueness
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine stands out due to its unique combination of steric hindrance and electronic properties, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
89929-51-1 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-N-phenylcyclohexan-1-imine |
InChI |
InChI=1S/C16H23N/c1-15(2)11-8-12-16(3,4)14(15)17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
InChI Key |
OZRSLWLXIUJMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=NC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



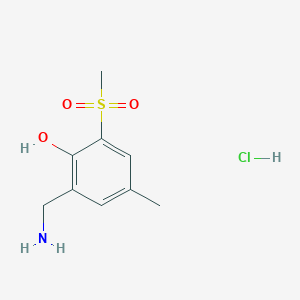
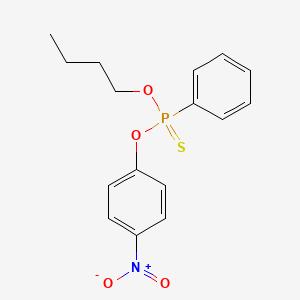
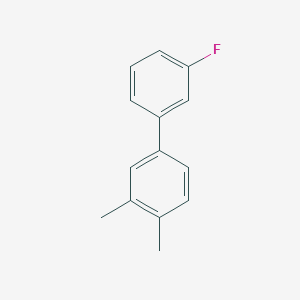
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
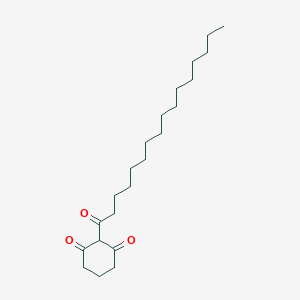

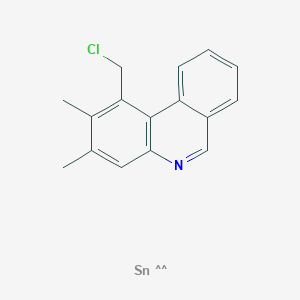
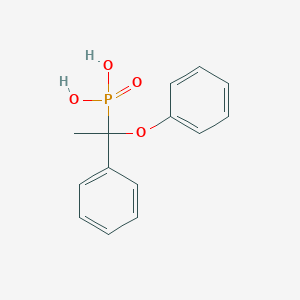
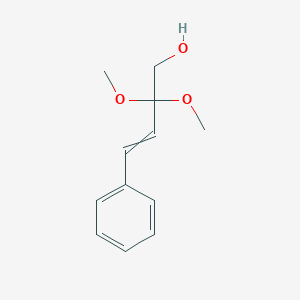
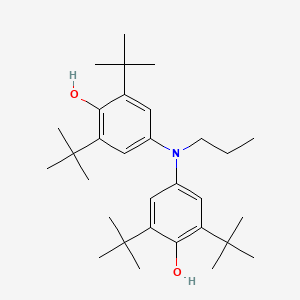
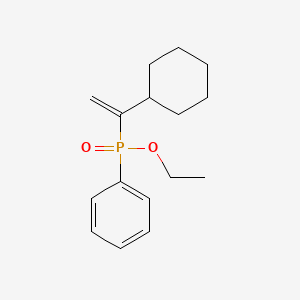
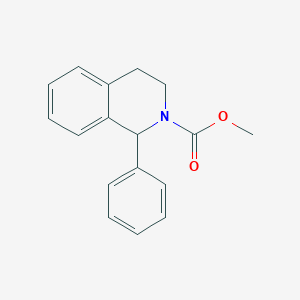
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
